molecular formula C15H12INO3 B3714363 [(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate

[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate

Cat. No.: B3714363
M. Wt: 381.16 g/mol
InChI Key: DFBPSCHWNHZWNB-UHFFFAOYSA-N
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Description

“2,6-dimethylbenzo-1,4-quinone” is a type of quinone, which is a class of organic compounds that are formally “derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" . The “4-[O-(2-iodobenzoyl)oxime]” part likely refers to a functional group attached to the quinone, but without more specific information, it’s difficult to provide a detailed description .


Molecular Structure Analysis

Quinones such as “2,6-dimethylbenzo-1,4-quinone” have a cyclic structure with conjugated double bonds and carbonyl groups . The “4-[O-(2-iodobenzoyl)oxime]” part suggests the presence of an oxime functional group and an iodobenzoyl group attached to the quinone, which would add complexity to the molecular structure .


Chemical Reactions Analysis

Quinones are known to undergo a variety of chemical reactions, including reduction and addition reactions . The presence of the oxime and iodobenzoyl groups could potentially influence the reactivity of the quinone core.


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,6-dimethylbenzo-1,4-quinone 4-[O-(2-iodobenzoyl)oxime]” would depend on its exact molecular structure. For instance, “2,6-dimethylbenzo-1,4-quinone” has a molecular weight of 136.15 g/mol .

Mechanism of Action

The mechanism of action would depend on the specific application of “2,6-dimethylbenzo-1,4-quinone 4-[O-(2-iodobenzoyl)oxime]”. Quinones are involved in various biological processes and are known to have diverse physiological effects .

Future Directions

The future directions for research on “2,6-dimethylbenzo-1,4-quinone 4-[O-(2-iodobenzoyl)oxime]” would depend on its potential applications and properties. Quinones and their derivatives are an active area of research due to their involvement in various biological processes and potential therapeutic applications .

Properties

IUPAC Name

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-9-7-11(8-10(2)14(9)18)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBPSCHWNHZWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC=CC=C2I)C=C(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Reactant of Route 2
Reactant of Route 2
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Reactant of Route 3
Reactant of Route 3
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Reactant of Route 4
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Reactant of Route 5
Reactant of Route 5
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Reactant of Route 6
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate

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